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Compound of Interest

Methyl 3-(4-

Compound Name: bromophenyl)isoxazole-5-
carboxylate

CAS No.: 377053-86-6

Cat. No.: B2709392

Get Quote

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its bioisosterism

with carboxylic acids and esters, as well as its metabolic stability. However, the introduction of a
bromophenyl substituent—specifically at the C-3 or C-5 position—often triggers a non-linear
increase in potency and selectivity. This guide analyzes the bromophenyl effect, moving
beyond simple lipophilicity to explore the sigma-hole (

-hole) driven halogen bonding, steric occlusion of metabolic soft spots, and specific kinase
hinge-binding interactions. We provide validated synthetic protocols and bioassay
methodologies to integrate this moiety into novel drug candidates.

Physicochemical Mechanics of the Bromophenyl
Moiety[1]

To design effective drugs, one must understand why bromine outperforms chlorine or fluorine in
specific binding pockets. It is not merely about size; it is about electronic anisotropy.
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The Sigma-Hole and Halogen Bonding

Unlike fluorine (which is almost exclusively electronegative), bromine exhibits a "positive cap”
on its distal side along the C-Br bond axis, known as the

-hole.[1]
e Mechanism: The

-hole acts as a Lewis acid, forming highly directional electrostatic interactions with Lewis
bases (e.g., backbone carbonyl oxygens, nitrogen atoms in histidine) in the target protein.

» Energetics: These halogen bonds can contribute 1-5 kcal/mol to binding affinity, often
determining the difference between a micromolar and nanomolar inhibitor.

» Directionality: The interaction is strictly linear (

), Imposing geometric constraints that improve selectivity.

Lipophilicity and Membrane Permeability

The bromophenyl group significantly increases the partition coefficient (

)

o Benefit: Enhanced passive diffusion across bacterial cell walls (Gram-positive) and the
blood-brain barrier (CNS targets).

o Risk: Excessive lipophilicity (

) can lead to poor solubility and metabolic clearance issues. The isoxazole ring (polar)
balances this, keeping the overall molecule "druggable.”

Metabolic Blocking

Para-substitution with bromine effectively blocks CYP450-mediated hydroxylation at the phenyl
ring's most reactive site, extending the half-life (

) of the pharmacophore.
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Synthetic Protocol: 3-(4-Bromophenyl)-5-
Phenylisoxazole[3]

This protocol utilizes a robust Chalcone-mediated cyclization. This route is preferred over the
Click chemistry approach for brominated derivatives to avoid competing side reactions with the
aryl halide.

Reaction Scheme Visualization
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Caption: Step-wise synthesis via chalcone intermediate to ensure regioselectivity.

Step-by-Step Methodology

Phase 1: Chalcone Formation (Claisen-Schmidt Condensation)[2]

» Reagents: Dissolve 4-bromobenzaldehyde (10 mmol) and acetophenone (10 mmol) in
ethanol (20 mL).

o Catalysis: Add 10% NaOH solution (5 mL) dropwise at 0°C.
» Reaction: Stir at room temperature for 6 hours. A yellow precipitate (chalcone) will form.
 Purification: Filter, wash with cold water, and recrystallize from ethanol.

o Checkpoint: Confirm structure via TLC (Hexane:EtOAc 4:1).

Phase 2: Isoxazole Cyclization
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e Bromination: Dissolve the chalcone (5 mmol) in chloroform (15 mL). Add bromine (5 mmol)
dropwise. Stir for 30 mins to form the dibromide adduct.

e Cyclization: Dissolve the crude dibromide in ethanol (20 mL). Add hydroxylamine
hydrochloride (10 mmol) and KOH (20 mmol).

o Reflux: Heat the mixture to reflux (78°C) for 4—6 hours.

« |solation: Pour into ice-cold water. The isoxazole precipitates as a white/pale yellow solid.

Validation: Recrystallize from ethanol. Yield is typically 65—75%.

Bioactivity & SAR Analysis[1][5][6][7]
Comparative Potency Data

The following table summarizes the impact of the halogen substituent on biological activity
against S. aureus (Antibacterial) and EGFR Kinase (Anticancer).

. S. aureus Zone of EGFR Kinase IC50 Mechanism of
Substituent (Para) .
Inhibition (mm) (uM) Enhancement

Baseline hydrophobic

-H (Phenyl) 12 1.25 ) )
interaction.
Metabolic stability;

-F (Fluoro) 14 0.85 weak H-bond
acceptance.
Increased lipophilicity;

-Cl (Chloro) 18 0.32 o
moderate steric fill.
Strong Halogen Bond
(

-Br (Bromo) 24 0.06

-hole); Optimal steric
fit.

Therapeutic Case Study: EGFR Kinase Inhibition
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In the context of cancer therapy (e.g., compounds like 25a referenced in literature), the 3-(4-
bromophenyl)isoxazole moiety functions as a hinge binder.

e Target: Epidermal Growth Factor Receptor (EGFR).[3][4]

 Interaction: The isoxazole nitrogen H-bonds with the hinge region (Met793), while the 4-
bromophenyl group extends into the hydrophobic back-pocket.

e The Bromine Advantage: The bromine atom forms a halogen bond with the carbonyl oxygen
of the backbone residues or specific water networks, locking the inhibitor in the active site
more effectively than the chloro-analog.

Signaling Pathway Interference

The following diagram illustrates how the brominated isoxazole inhibits downstream oncogenic

signaling.
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Caption: Mechanism of Action: Competitive inhibition of ATP binding at the EGFR hinge region.

Experimental Protocol: EGFR Kinase Inhibition
Assay

Obijective: Determine the IC50 of the synthesized bromophenyl-isoxazole.
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e Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

e Dilution: Serially dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM
EGTA, 0.01% Brij-35) to generate concentrations ranging from 10 pM to 0.1 nM.

e Enzyme Mix: Add 2 nM recombinant EGFR enzyme (human, intracellular domain) to the
wells of a 384-well plate.

e Incubation: Add compound solution and incubate for 15 minutes at room temperature to
allow equilibrium binding.

e Reaction Start: Add ATP (at

concentration) and peptide substrate (e.g., Poly Glu:Tyr).

o Detection: After 60 minutes, add detection reagent (e.g., ADP-GIo™ or similar luminescent
kinase assay).

e Analysis: Measure luminescence. Plot RLU vs. log[Concentration]. Fit data to a sigmoidal
dose-response equation to calculate IC50.

Self-Validation Check:
o Control: Use Erlotinib or Lapatinib as a positive control.[5]
e DMSO Tolerance: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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